molecular formula C16H16ClN3O2S B7143641 2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7143641
M. Wt: 349.8 g/mol
InChI Key: MKBABQKATJDKLL-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a thiazole ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated benzene derivative.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the pyrrolidine, chlorophenyl, and thiazole moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Lacks the thiazole ring.

    1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide: Lacks the chlorophenyl group.

    2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of the amide.

Uniqueness

The presence of both the thiazole ring and the chlorophenyl group in 2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide makes it unique, providing a distinct set of chemical properties and potential biological activities.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-16(23-8-18-9)19-15(22)12-7-13(21)20(2)14(12)10-4-3-5-11(17)6-10/h3-6,8,12,14H,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBABQKATJDKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)NC(=O)C2CC(=O)N(C2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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